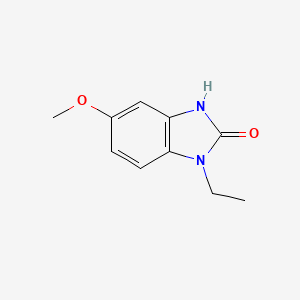

3-methyl-1-(thiophene-2-carbonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “3-methyl-1-(thiophene-2-carbonyl)piperazine” are not found, thiophene derivatives are typically synthesized using methods such as the Gewald reaction . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Aplicaciones Científicas De Investigación

3-methyl-1-(thiophene-2-carbonyl)piperazine has been studied for its potential biomedical applications. It has been studied as a potential inhibitor of the enzyme caspase-3, which is involved in apoptosis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been studied as a potential modulator of the transcription factor NF-κB, which is involved in inflammation.

Mecanismo De Acción

Target of Action

The primary target of 3-methyl-1-(thiophene-2-carbonyl)piperazine is acetylcholinesterase (AChE) . AChE is an enzyme that belongs to the cholinesterase family. Its main biological function is to terminate impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it increases acetylcholine levels, which can enhance neurotransmission at cholinergic synapses

Result of Action

The inhibition of AChE by this compound can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, potentially influencing cognitive function and other processes mediated by cholinergic neurotransmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-methyl-1-(thiophene-2-carbonyl)piperazine has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to store and handle. It is also relatively inexpensive and is available from many suppliers. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which limits its use in aqueous solutions. In addition, it is not very stable in the presence of light and oxygen, so it must be stored in a dark and airtight container.

Direcciones Futuras

There are many potential future directions for the study of 3-methyl-1-(thiophene-2-carbonyl)piperazine. For example, further research could be conducted to investigate the potential therapeutic applications of this compound. In addition, further research could be conducted to investigate the mechanism of action of this compound and to identify other potential biochemical and physiological effects. Finally, further research could be conducted to optimize the synthesis of this compound and to develop new methods of synthesis.

Métodos De Síntesis

3-methyl-1-(thiophene-2-carbonyl)piperazine can be synthesized using a variety of methods. One of the simplest methods is the reaction of piperazine with thiophene-2-carbonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces this compound in a yield of up to 90%. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions, the use of a Grignard reaction, and the use of a Suzuki-Miyaura reaction.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-(thiophene-2-carbonyl)piperazine involves the reaction of 2-thiophenecarboxylic acid with 1-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "2-thiophenecarboxylic acid", "1-methylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Dissolve 2-thiophenecarboxylic acid (1.0 equiv) and 1-methylpiperazine (1.2 equiv) in DMF.", "Step 2: Add DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the resulting precipitate and wash with diethyl ether.", "Step 4: Dissolve the crude product in HCl and stir at room temperature for 1 hour.", "Step 5: Neutralize the solution with NaHCO3 and extract with diethyl ether.", "Step 6: Dry the organic layer over Na2SO4 and evaporate the solvent.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Recrystallize the purified product from a mixture of ethyl acetate and hexanes to obtain the final product." ] } | |

Número CAS |

1240574-15-5 |

Fórmula molecular |

C10H14N2OS |

Peso molecular |

210.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.